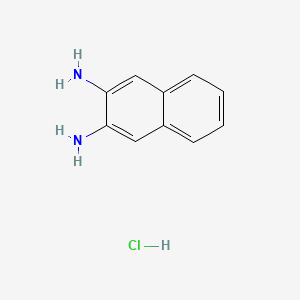
Naphthalene-2,3-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3-diamine hydrochloride is an aromatic diamine compound with the molecular formula C10H10N2·HCl. It is known for its fluorescent properties and is commonly used in various analytical and research applications. The compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 2nd and 3rd positions of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-2,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitronaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
2,3-Dinitronaphthalene+Fe+HCl→Naphthalene-2,3-diamine hydrochloride+FeCl3+H2O
The reaction mixture is typically heated to around 50°C, and the product is isolated by crystallization from water or by dissolving in 0.1M hydrochloric acid and extracting with decalin to remove impurities .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Naphthalene-2,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection of nitrite and selenium through fluorometric assays.
Biology: The compound is employed in the study of enzyme activities and metabolic pathways involving nitrite and selenium.
Medicine: It is used in the development of diagnostic assays for detecting trace amounts of nitrite and selenium in biological samples.
Mécanisme D'action
The mechanism of action of naphthalene-2,3-diamine hydrochloride involves its interaction with specific molecular targets. For example, in the detection of nitrite, the compound reacts with nitrosonium ions (formed from nitrite at low pH) to produce a fluorescent dye, 1H-naphthotriazole . This reaction is highly specific and allows for the sensitive detection of nitrite in various samples.
Comparaison Avec Des Composés Similaires
Naphthalene-2,3-diamine hydrochloride can be compared with other similar compounds such as:
1,8-Diaminonaphthalene: Another diamine derivative of naphthalene, used in similar applications but with different reactivity and fluorescence properties.
2,3-Diaminotoluene: A derivative of toluene with similar amino group positioning but different aromatic ring structure, leading to variations in chemical behavior.
o-Phenylenediamine: A benzene derivative with two amino groups, commonly used in the synthesis of dyes and polymers.
Uniqueness: this compound is unique due to its specific positioning of amino groups on the naphthalene ring, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in analytical applications involving fluorescence detection.
Propriétés
Numéro CAS |
80789-78-2 |
|---|---|
Formule moléculaire |
C10H11ClN2 |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
naphthalene-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6H,11-12H2;1H |
Clé InChI |
NFDJXVMIVTUFCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


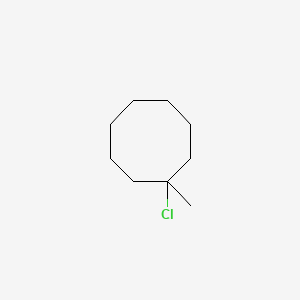


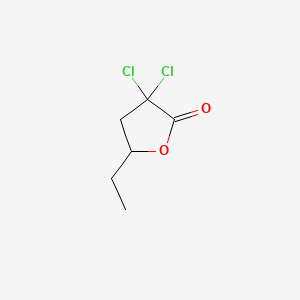
![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
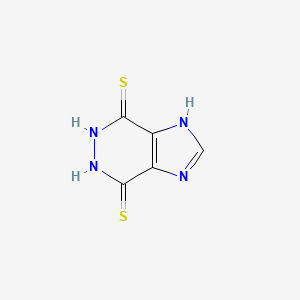
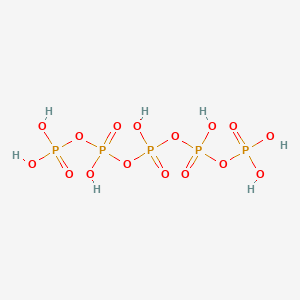
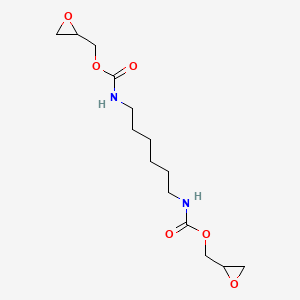


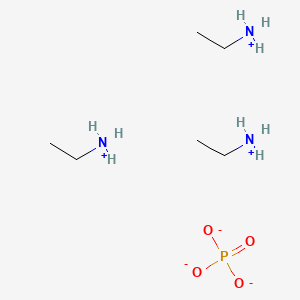
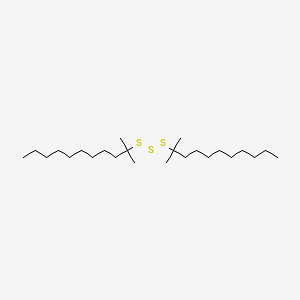
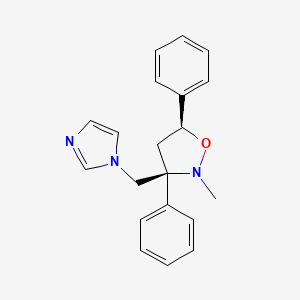
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
